molecular formula C14H14FN3O3 B6582001 N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 1209784-06-4

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No. B6582001
CAS RN: 1209784-06-4
M. Wt: 291.28 g/mol
InChI Key: LPJGGOXUXLWYQN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide, also known as NFE2PDA, is a small molecule inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. NFE2PDA is a potent inhibitor of Nrf2, which is a transcription factor that plays an important role in regulating the expression of antioxidant, anti-inflammatory, and cytoprotective genes. NFE2PDA has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.

Mechanism of Action

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide works by inhibiting the activity of Nrf2, a transcription factor that plays an important role in regulating the expression of antioxidant, anti-inflammatory, and cytoprotective genes. When Nrf2 is inhibited, the expression of these genes is reduced, leading to decreased inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In animal models, this compound has been shown to reduce the growth of tumors and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that is relatively easy to synthesize, and it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. It is not approved for clinical use, and its effects on humans are unknown.

Future Directions

Future research on N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide should focus on its potential therapeutic applications in humans. Studies should be conducted to evaluate its safety and efficacy in clinical trials. Additionally, further research should be conducted to investigate the mechanism of action of this compound and to explore its potential use in combination with other drugs. Other areas of research could include exploring the effects of this compound on other diseases and disorders, such as diabetes, cardiovascular disease, and Alzheimer’s disease. Finally, further studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound.

Synthesis Methods

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-fluorophenol with ethyl chloroformate to form 4-fluoroethoxybenzaldehyde. This intermediate is then reacted with 1,6-dihydropyridazin-2-one to form this compound.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In animal models, this compound has been shown to reduce the growth of tumors and improve cognitive function.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-11-3-5-12(6-4-11)21-9-8-16-13(19)10-18-14(20)2-1-7-17-18/h1-7H,8-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJGGOXUXLWYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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